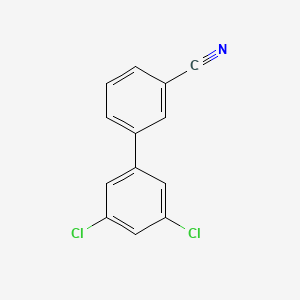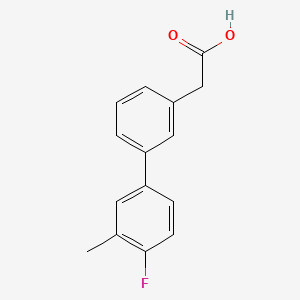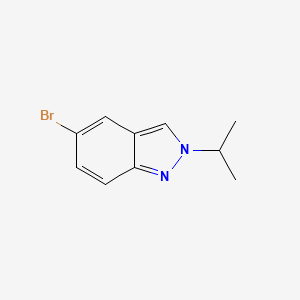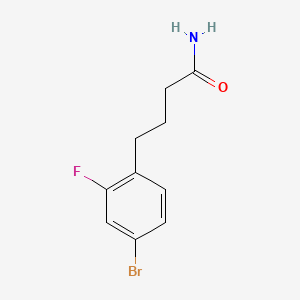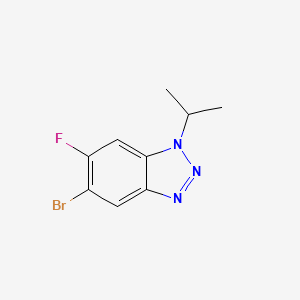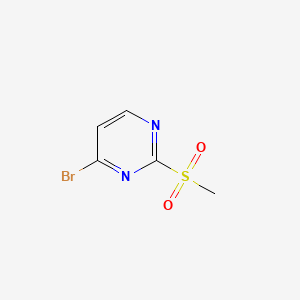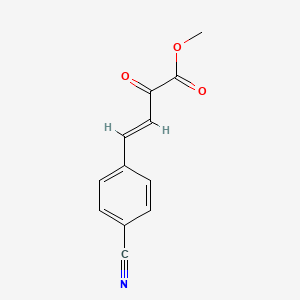
(E)-Methyl 4-(4-cyanophenyl)-2-oxobut-3-enoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(E)-Methyl 4-(4-cyanophenyl)-2-oxobut-3-enoate is an organic compound with the molecular formula C12H9NO3 It is a derivative of 4-oxo-2-butenoic acid and features a cyano group attached to a phenyl ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (E)-Methyl 4-(4-cyanophenyl)-2-oxobut-3-enoate can be achieved through several methods. One common approach involves the aldol condensation of methyl ketone derivatives with glyoxylic acid. This reaction can be facilitated by microwave-assisted techniques, which provide the desired products in moderate to excellent yields . The reaction conditions vary depending on the nature of the methyl ketone substituent, with aryl derivatives reacting best using tosic acid and aliphatic substrates reacting best with pyrrolidine and acetic acid .
Industrial Production Methods
Industrial production of this compound typically involves large-scale aldol condensation reactions. The use of microwave-assisted techniques can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and catalyst concentration is crucial for maximizing output.
化学反応の分析
Types of Reactions
(E)-Methyl 4-(4-cyanophenyl)-2-oxobut-3-enoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the cyano group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a palladium catalyst are often used.
Substitution: Nucleophiles like amines, alcohols, and thiols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of 4-(4-cyanophenyl)-2-oxobutanoic acid.
Reduction: Formation of 4-(4-aminophenyl)-2-oxobut-3-enoate.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
科学的研究の応用
(E)-Methyl 4-(4-cyanophenyl)-2-oxobut-3-enoate has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex organic molecules.
Biology: The compound is used in the study of enzyme-catalyzed reactions and as a probe for investigating biological pathways.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties.
作用機序
The mechanism of action of (E)-Methyl 4-(4-cyanophenyl)-2-oxobut-3-enoate involves its interaction with specific molecular targets. The cyano group can act as an electrophile, participating in reactions with nucleophiles in biological systems. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzyme activity. This mechanism is particularly relevant in the context of drug design, where the compound can be used to develop enzyme inhibitors.
類似化合物との比較
Similar Compounds
4-Oxo-2-butenoic acid derivatives: These compounds share a similar core structure but differ in their substituents, leading to variations in reactivity and applications.
Cyano-substituted phenyl compounds: These compounds have a cyano group attached to a phenyl ring, similar to (E)-Methyl 4-(4-cyanophenyl)-2-oxobut-3-enoate, but differ in their additional functional groups.
Uniqueness
This compound is unique due to its combination of a cyano group and a 4-oxo-2-butenoic acid moiety. This structure imparts distinct reactivity and potential for diverse applications in various fields. The compound’s ability to undergo multiple types of chemical reactions and its utility in scientific research make it a valuable compound for further study and development.
特性
CAS番号 |
1257520-11-8 |
|---|---|
分子式 |
C12H9NO3 |
分子量 |
215.20 g/mol |
IUPAC名 |
methyl 4-(4-cyanophenyl)-2-oxobut-3-enoate |
InChI |
InChI=1S/C12H9NO3/c1-16-12(15)11(14)7-6-9-2-4-10(8-13)5-3-9/h2-7H,1H3 |
InChIキー |
TWSUJOKSRUZEGR-UHFFFAOYSA-N |
SMILES |
COC(=O)C(=O)C=CC1=CC=C(C=C1)C#N |
正規SMILES |
COC(=O)C(=O)C=CC1=CC=C(C=C1)C#N |
同義語 |
(E)-methyl 4-(4-cyanophenyl)-2-oxobut-3-enoate |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


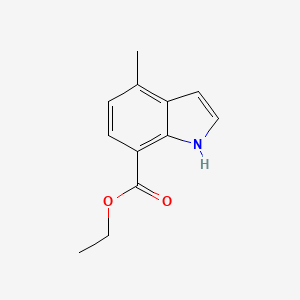
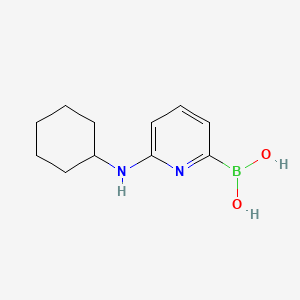
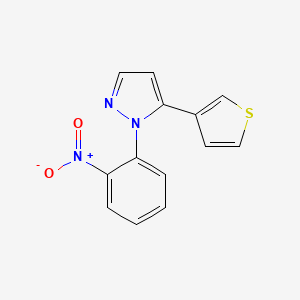
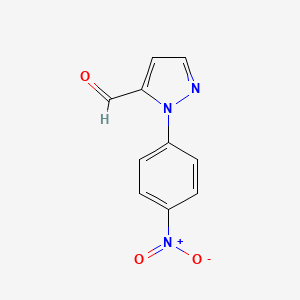
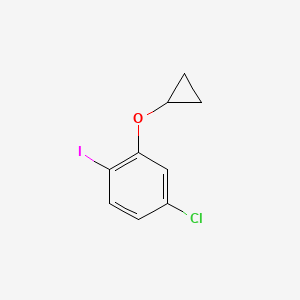
![3,7-Dibromoimidazo[1,2-a]pyridine](/img/structure/B567400.png)

